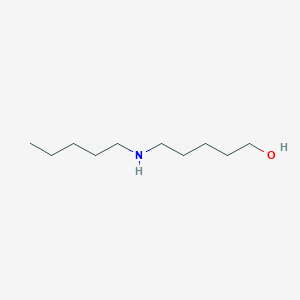![molecular formula C6H10ClF2N B14001666 trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride: is a chemical compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride typically involves multistep reactions. One common method includes the use of dichloromethane (DCM) as a solvent at room temperature, which affords the desired product with high diastereoselectivity . The reaction conditions often involve the use of molecular sieves to remove water and secondary amines to increase the reaction rate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of multicomponent reactions (MCRs) and the use of catalyst-free multistep reactions are likely to be employed due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure and fluorine atoms may influence its binding affinity and specificity towards certain biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved stability and bioavailability.
Industry: In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its unique structure .
Vergleich Mit ähnlichen Verbindungen
- 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 3-Azabicyclo[3.1.1]heptanes
Comparison: Compared to these similar compounds, trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of two fluorine atoms at the 6,6-positions. This structural feature can significantly influence its chemical reactivity, biological activity, and potential applications. The fluorine atoms may enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Eigenschaften
Molekularformel |
C6H10ClF2N |
|---|---|
Molekulargewicht |
169.60 g/mol |
IUPAC-Name |
(1R,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H/t4-,5-;/m0./s1 |
InChI-Schlüssel |
NJBGNMIKAIZJQQ-FHAQVOQBSA-N |
Isomerische SMILES |
C1[C@H]2CNC[C@@H]2C1(F)F.Cl |
Kanonische SMILES |
C1C2CNCC2C1(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)

![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)

![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)



